molecular formula C13H21NO4 B1390339 Boc-beta-cyclopenten-1-yl-DL-alanine CAS No. 1219411-02-5

Boc-beta-cyclopenten-1-yl-DL-alanine

Cat. No.: B1390339
CAS No.: 1219411-02-5
M. Wt: 255.31 g/mol
InChI Key: PJAZNVBLRNCMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-beta-cyclopenten-1-yl-DL-alanine is a synthetic amino acid analog used primarily in proteomics research. It has the molecular formula C13H21NO4 and a molecular weight of 255.31 . This compound is characterized by the presence of a cyclopentene ring and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable tool in peptide synthesis and other biochemical applications.

Preparation Methods

The synthesis of Boc-beta-cyclopenten-1-yl-DL-alanine typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopentene ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.

Chemical Reactions Analysis

Boc-beta-cyclopenten-1-yl-DL-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Boc-beta-cyclopenten-1-yl-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It acts as a competitive inhibitor in enzyme inhibition studies, interacting with the active sites of enzymes and affecting their catalytic activity. The molecular targets and pathways involved include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Boc-beta-cyclopenten-1-yl-DL-alanine can be compared with other amino acid analogs such as:

    Beta-cyclopenten-1-yl-DL-alanine: Lacks the Boc protecting group, making it less stable in certain reactions.

    Cyclopentylalanine: Contains a cyclopentane ring instead of a cyclopentene ring, affecting its reactivity and applications.

    Beta-cyclohexenylalanine: Contains a cyclohexene ring, which introduces different steric and electronic effects.

The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclopentene ring, which provides specific advantages in peptide synthesis and biochemical research.

Properties

IUPAC Name

3-(cyclopenten-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h6,10H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZNVBLRNCMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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